2-(2-chloro-6-fluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide typically involves multiple steps, including the preparation of intermediate compounds. Common synthetic routes may include:
Halogenation: Introduction of chlorine and fluorine atoms into the phenyl ring.
Acylation: Formation of the acetamide group through acylation reactions.
Cyclization: Formation of the dioxidoisothiazolidinyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Halogen atoms in the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide
- 2-(2-fluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
Uniqueness
The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c1-12-6-7-13(22-8-3-9-26(22,24)25)10-17(12)21-18(23)11-14-15(19)4-2-5-16(14)20/h2,4-7,10H,3,8-9,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTWOLIPZQDWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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